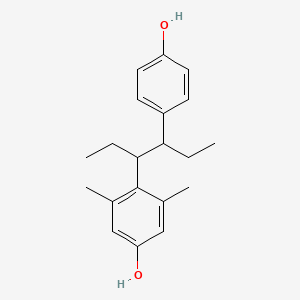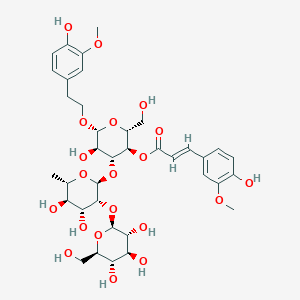
Incanoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Incanoside E is a natural product found in Caryopteris incana with data available.
Scientific Research Applications
Antioxidative Activity
Incanoside E, along with other phenylethanoid glycosides such as incanoside C and D, was isolated from the whole plant of Caryopteris incana. These compounds, including incanoside E, have demonstrated significant antioxidative activities. Specifically, they exhibit radical scavenging activities against DPPH radical and inhibitory activities against the oxidation of linoleic acid (Gao, Igarashi, & Nukina, 2000).
Biological Activity
Research on phenylpropanoid glycosides in Caryopteris incana, including incanoside, has revealed potent radical scavenging activity against various radicals, namely DPPH, hydroxyl, and superoxide anion radicals. This study confirms the significant biological activity of these compounds in terms of their antioxidative properties (Gao, Igalashi, & Nukina, 1999).
Essential Oil Composition and Activity
A study on the essential oils of Calamintha incana revealed a composition rich in oxygenated monoterpenes and monoterpene phenols, showing potent antioxidative activities in various assays. This study underlines the potential of incana species, including components like incanoside E, as a source of bioactive agents for food and pharmacological industries (Popović-Djordjević et al., 2019).
Antibacterial Activity
Another research identified new compounds from Caryopteris incana, including caryocanolide and caryocanoside A, which exhibited moderate antibacterial activity against Bacillus subtilis. This points to the potential antibacterial properties of compounds related to incanoside E (Yoshikawa, Harada, Iseki, & Hashimoto, 2013).
properties
Product Name |
Incanoside E |
|---|---|
Molecular Formula |
C37H50O20 |
Molecular Weight |
814.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-20(41)22(13-18)50-3)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)21(12-17)49-2/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1 |
InChI Key |
HHYPJHIDSAPPCM-FFYOSCRVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
synonyms |
1-O-(3methoxy-4-hydroxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2) -alpha-L- rhamnopyranosyl(l-->3)-4-O-feruloyl-beta-D-glucopyranoside incanoside E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



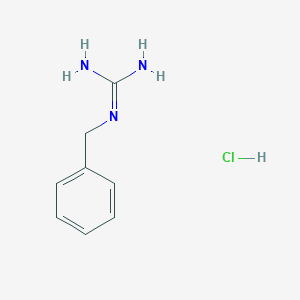
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile](/img/structure/B1250764.png)
![Methyl 8-(pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodec-4-yl)octanoate](/img/structure/B1250765.png)
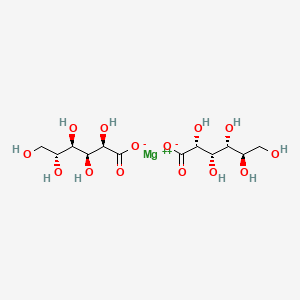

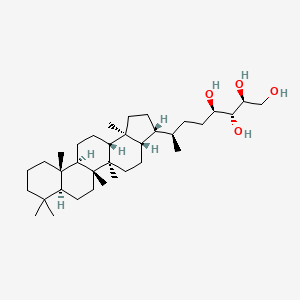
![trisodium;hydroxy-[4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]-1-phosphonatobutyl]phosphinate](/img/structure/B1250770.png)
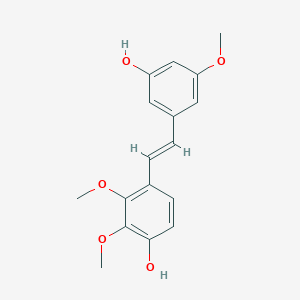
![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1250772.png)
![(7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole](/img/structure/B1250773.png)

![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)
